Bienvenue dans la boutique en ligne BenchChem!

8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Physicochemical profiling Drug-likeness Purine SAR

8-(Diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 312924-15-5), also referenced as SY-1 in certain supplier catalogs, is a fully synthetic 7,8-disubstituted purine-2,6-dione derivative belonging to the xanthine class. The molecule bears a diethylamino group at C8, a dodecyl (C12) chain at N7, and a methyl group at N3, yielding a molecular formula of C22H39N5O2 and a molecular weight of 405.58 g/mol.

Molecular Formula C22H39N5O2
Molecular Weight 405.6g/mol
CAS No. 312924-15-5
Cat. No. B401597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS312924-15-5
Molecular FormulaC22H39N5O2
Molecular Weight405.6g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C
InChIInChI=1S/C22H39N5O2/c1-5-8-9-10-11-12-13-14-15-16-17-27-18-19(23-21(27)26(6-2)7-3)25(4)22(29)24-20(18)28/h5-17H2,1-4H3,(H,24,28,29)
InChIKeyXTXQAZVLRHJSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(Diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 312924-15-5): Procurement-Grade Structural and Physicochemical Baseline for Purine-2,6-dione Screening Libraries


8-(Diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 312924-15-5), also referenced as SY-1 in certain supplier catalogs, is a fully synthetic 7,8-disubstituted purine-2,6-dione derivative belonging to the xanthine class [1]. The molecule bears a diethylamino group at C8, a dodecyl (C12) chain at N7, and a methyl group at N3, yielding a molecular formula of C22H39N5O2 and a molecular weight of 405.58 g/mol [2]. Structurally, it is a higher homolog of theophylline with an extended N7 alkyl chain and an 8-alkylamino modification, placing it within a congeneric series of purine-2,6-diones that have been explored for phosphodiesterase inhibition, adenosine receptor antagonism, and antiproliferative activity [3].

Why 7-Dodecyl-3-methyl-purine-2,6-diones Cannot Be Substituted by Generic Xanthines: The Critical Role of the 8-Diethylamino Moiety and N7 Chain Length in 312924-15-5


Generic substitution within the purine-2,6-dione class is unreliable for procurement decisions involving 312924-15-5 because biological activity is exquisitely sensitive to both the N7 alkyl chain length and the nature of the C8 substituent. SAR studies on 7,8-disubstituted purine-2,6-diones have demonstrated that moving from an N7-dodecyl (C12) chain to shorter or branched chains alters PDE isoform selectivity profiles by orders of magnitude, while the switch from an 8-amino group to an 8-diethylamino group introduces steric bulk and alters hydrogen-bonding capacity, directly affecting target engagement [1]. The compound's computed logP (XLogP3 ~4.6 for the 8-amino analog; predicted >5.5 for the 8-diethylamino derivative) differs substantially from shorter-chain xanthines, impacting membrane permeability and off-target binding [2]. Consequently, structurally similar catalog compounds such as 8-amino-7-dodecyl-3-methylpurine-2,6-dione (PubChem CID 3101040) or 8-(benzyl(methyl)amino)-7-dodecyl-3-methyl derivative (CAS 477333-74-7) cannot be assumed functionally equivalent without side-by-side assay confirmation [3].

Quantitative Differentiation Evidence: 8-(Diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione vs. Closest Structural Analogs


Molecular Weight and Topological Polar Surface Area Distinguish 312924-15-5 from the 8-Amino-7-dodecyl Analog (PubChem CID 3101040)

The target compound (MW = 405.58 g/mol) possesses a molecular weight 56.08 g/mol greater than its nearest structural neighbor, 8-amino-7-dodecyl-3-methylpurine-2,6-dione (MW = 349.5 g/mol), due to the replacement of the 8-amino group (-NH2) with the 8-diethylamino group (-N(CH2CH3)2) [1]. This mass increase corresponds to a diethyl substitution that adds steric bulk at the C8 position and eliminates two hydrogen-bond donor atoms relative to the primary amine, reducing the topological polar surface area (tPSA) from approximately 97.7 Ų (8-amino analog) to an estimated 78.5 Ų for the 8-diethylamino derivative . The reduced tPSA predicts enhanced passive membrane permeability, which is critical for intracellular target engagement.

Physicochemical profiling Drug-likeness Purine SAR

Predicted Lipophilicity (XLogP3) of 312924-15-5 Exceeds That of Shorter-Chain and Polar 8-Substituted Analogs, Influencing Protein Binding and Assay Interference Risk

The target compound's computed XLogP3 is predicted to exceed 5.5 based on additive fragment contributions from the N7-dodecyl chain (C12, logP contribution ~4.6) and the 8-diethylamino group (logP contribution ~0.9), yielding an estimated XLogP3 of 5.5–6.0 [1]. In contrast, the 8-amino-7-dodecyl analog (PubChem CID 3101040) has a computed XLogP3-AA of 4.6, and the shorter-chain analog 8-(diethylamino)-7-ethyl-3-methyl derivative has a predicted XLogP3 < 2.5 . Lipophilicity differences of this magnitude (>1.0 log unit) predict altered plasma protein binding, differential nonspecific binding in biochemical assays, and potential for phospholipidosis in cellular models.

Lipophilicity ADME prediction Assay interference

8-Diethylamino Substituent Confers Distinct Hydrogen-Bond Acceptor/Donor Profile Relative to 8-Benzyl(methyl)amino and 8-Thioether Analogs Available in Commercial Libraries

The 8-diethylamino group in the target compound acts exclusively as a hydrogen-bond acceptor (HBA) through its tertiary amine nitrogen, with zero hydrogen-bond donor (HBD) capacity at this position. In contrast, the 8-(benzyl(methyl)amino)-7-dodecyl analog (CAS 477333-74-7) possesses an equivalent HBA/HBD profile (tertiary amine, 0 HBD at C8), but with increased steric bulk from the benzyl group, while the 8-thioether analog 7-dodecyl-8-(isopentylsulfanyl)-3-methyl derivative bears a sulfur atom as HBA with different geometry [1]. These differences in hydrogen-bonding pharmacophore elements directly impact recognition by purine-binding pockets in PDE enzymes and adenosine receptors, which rely on specific H-bond donor-acceptor patterns at the purine 8-position [2].

Hydrogen bonding Target engagement Selectivity screening

Purity and Characterization Standards: Commercial Availability of 312924-15-5 at Analytical Grade (≥95%) with Full NMR Characterization Enables Reproducible Screening

Reputable chemical suppliers list CAS 312924-15-5 at a specification of ≥95% purity, supported by full ¹H, ¹³C, and 2D NMR characterization, IR, and Raman spectroscopy data, enabling identity confirmation independent of vendor lot [1]. In contrast, the 8-amino-7-dodecyl analog (PubChem CID 3101040) is primarily available as a virtual compound with no verified commercial source or spectroscopic characterization data in public repositories [2]. This analytical documentation difference is critical for laboratories requiring citable characterization data for publication or patent filing.

Quality control Compound procurement Assay reproducibility

Limitation Statement: Absence of Published Direct Comparative Bioactivity Data for 312924-15-5

No peer-reviewed primary research article, patent with biological data, or authoritative database entry was identified that reports quantitative bioactivity data (IC50, Ki, EC50, or in vivo efficacy) for 8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 312924-15-5) in any assay system [1]. This compound is absent from ChEMBL (as of ChEMBL 34), BindingDB, PubChem BioAssay, and the medicinal chemistry literature indexed in PubMed [2][3]. Consequently, all differentiation claims rest on computed physicochemical properties and class-level SAR inference from structurally related 7,8-disubstituted purine-2,6-diones. Any procurement decision must account for the fact that the target compound's biological activity has not been experimentally established in a comparator framework.

Data gap Procurement caution Screening validation

Fit-for-Purpose Application Scenarios for 8-(Diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Available Differentiation Evidence


Purine-2,6-dione Focused Library Construction for PDE and Adenosine Receptor Screening

The compound serves as a rationally selected library member in focused purine-2,6-dione screening collections where structural diversity at the 8-position and N7 chain length is systematically varied [1]. Its combination of an N7-dodecyl chain (C12) with an 8-diethylamino group provides a physicochemical profile (predicted XLogP3 5.5–6.0; tPSA ~78 Ų) that fills a sparsely populated region of chemical space between polar short-chain xanthines and highly lipophilic N7-hexadecyl derivatives . Inclusion of this compound enables SAR interrogation of the steric and lipophilic tolerance of the N7 pocket in purine-recognizing enzymes, complementing the previously characterized 8-alkoxy-7-dodecyl series reported by Wójcik-Pszczoła et al. (2020) [1].

Synthetic Intermediate for Late-Stage Diversification at the Purine Core

The 8-diethylamino group, being a tertiary amine, can serve as a protecting group or leaving group in nucleophilic aromatic substitution reactions, enabling further derivatization to 8-amino, 8-alkoxy, or 8-arylthio analogs [2]. The fully established N7-dodecyl and N3-methyl substitution pattern on the target compound provides a pre-functionalized scaffold, reducing synthesis steps for medicinal chemistry groups building SAR libraries around the 7-dodecyl-3-methylxanthine core [3]. The availability of full NMR characterization facilitates reaction monitoring and product confirmation.

Physicochemical Probe for Membrane Partitioning and Nonspecific Binding Studies

Given its predicted high lipophilicity (estimated XLogP3 > 5.5) relative to shorter-chain purine-2,6-diones, the compound may serve as a control probe to assess the impact of compound lipophilicity on nonspecific binding in biochemical and cellular assays . Its reduced tPSA (~78 Ų) relative to the 8-amino analog (~98 Ų) predicts higher membrane partitioning, making it useful for calibrating PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 permeability models within purine chemical space [4].

Cautionary Note: Inappropriate Use Cases Given Current Evidence Limitations

Based on the absence of published quantitative bioactivity data for CAS 312924-15-5 [5][6], this compound should NOT be procured as a validated pharmacological tool or reference standard for PDE inhibition, adenosine receptor antagonism, or anticancer activity without in-house experimental validation. It should not be used as a positive control in any target-based assay unless activity has been confirmed in the user's laboratory. The 'SY-1' synonym associated with this compound in vendor catalogs refers to a polyether antibiotic (US Patent 4,138,496) that is structurally unrelated; this naming ambiguity must be resolved before citing the compound in any context [7].

Quote Request

Request a Quote for 8-(diethylamino)-7-dodecyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.